N6-Benzoyladenine

Catalog No.
S602091
CAS No.
4005-49-6
M.F
C12H9N5O
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Benzoyladenine

CAS Number

4005-49-6

Product Name

N6-Benzoyladenine

IUPAC Name

N-(7H-purin-6-yl)benzamide

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)

InChI Key

QQJXZVKXNSFHRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3

Synonyms

N6-benzoyladenine

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3

Plant Tissue Culture and Biotechnology:

  • Stimulates cell division and differentiation: 6-BAP is widely used in plant tissue culture to promote cell division and differentiation in explants (isolated plant tissues). This allows for the regeneration of shoots and organs, facilitating plant propagation and micropropagation for research purposes.
  • Induces bud formation and shoot regeneration: By promoting cell division, 6-BAP can induce the formation of new buds and shoots from explants. This is particularly useful in studies on plant regeneration, micropropagation, and genetic modification.

Organic Synthesis:

  • Synthesis of adenine derivatives: 6-BAP serves as a precursor molecule in the synthesis of various adenine derivatives, which are essential components of nucleotides and nucleic acids. These derivatives find applications in medicinal chemistry and the development of novel therapeutic agents.
  • Production of oxy-peptide nucleic acids (OPNAs): 6-BAP can be utilized in the production of OPNAs, which are synthetic nucleic acid analogs with unique properties. OPNAs are being explored for their potential applications in diagnostics, therapeutics, and nanotechnology.

Other Research Applications:

  • Studies on plant development: 6-BAP is employed in research related to plant development to investigate the regulatory mechanisms of cytokinins in various physiological processes like bud formation, leaf senescence, and apical dominance.
  • Investigation of cytokinin signaling pathways: Research involving 6-BAP can contribute to the understanding of cytokinin signaling pathways at the molecular and cellular levels, providing insights into plant growth and development.

N6-Benzoyladenine is a synthetic compound classified as a cytokinin, specifically an adenine derivative. It is known for its role in promoting cell division and growth in plants. As a member of the plant growth regulator family, N6-Benzoyladenine influences various physiological processes, including leaf expansion, root growth, and flower development. This compound is particularly significant in agricultural applications due to its ability to enhance crop yield and quality.

The exact mechanism of action for N6-Benzoyladenine in plants is still under investigation. However, it's believed to mimic natural cytokinins by binding to cytokinin receptors and influencing gene expression related to cell division and development [].

Typical of cytokinins. It can participate in:

  • Nucleophilic Substitution: The benzoyl group can be replaced by other nucleophiles under specific conditions.
  • Phosphorylation: N6-Benzoyladenine can be phosphorylated to form active derivatives that interact with various biological pathways.
  • Degradation Reactions: In the presence of light and heat, N6-Benzoyladenine can degrade into less active forms, which is crucial for its stability during storage and application.

N6-Benzoyladenine exhibits notable biological activities:

  • Cytokinin Activity: It stimulates cell division and differentiation in plants, leading to enhanced growth and development.
  • Antioxidative Properties: Studies have shown that N6-Benzoyladenine enhances antioxidative enzyme activity, reducing oxidative stress in plant cells .
  • Cancer Cell Regulation: This compound has been found to inhibit specific protein kinases involved in the cell cycle, demonstrating potential applications in cancer treatment by inducing apoptosis in malignant cells .

The synthesis of N6-Benzoyladenine typically involves:

  • Starting Materials: The synthesis begins with adenine or its derivatives.
  • Benzoylation Reaction: Adenine is treated with benzoyl chloride or benzoyl anhydride in the presence of a base (such as triethylamine) to form N6-Benzoyladenine.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for biological applications.

N6-Benzoyladenine has various applications across different fields:

  • Agriculture: Used as a plant growth regulator to enhance crop yield, improve fruit quality, and extend the shelf life of vegetables and flowers .
  • Floriculture: Extends the longevity of cut flowers by maintaining petal color and freshness .
  • Pharmaceutical Research: Investigated for its potential anti-cancer properties due to its ability to regulate cell division and induce apoptosis .

Interaction studies have revealed that N6-Benzoyladenine can interact with various biological molecules:

  • Protein Kinases: It inhibits several cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
  • Cyclic Nucleotide Phosphodiesterases: N6-Benzoyladenine has been shown to inhibit these enzymes, affecting intracellular signaling pathways related to inflammation and cell proliferation .

N6-Benzoyladenine shares similarities with other cytokinins but has unique characteristics that distinguish it:

Compound NameStructureUnique Features
N6-BenzyladenineC12H15N5First-generation synthetic cytokinin; widely used in agriculture.
KinetinC10H13N5ONaturally occurring; promotes leaf expansion but less effective than N6-Benzoyladenine in some applications.
ThidiazuronC9H8N4OSStronger effect on shoot regeneration; used primarily in tissue culture.
ZeatinC10H13N5ONaturally occurring; less stable than N6-Benzoyladenine under certain conditions.

N6-Benzoyladenine's unique ability to inhibit specific kinases while promoting plant growth sets it apart from these similar compounds, making it a valuable tool in both agricultural and pharmaceutical research contexts.

XLogP3

1.3

LogP

1.12 (LogP)

Appearance

Powder

UNII

7BQB2WI1II

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4005-49-6

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types